molecular formula C36H40O5S B141431 (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran CAS No. 108739-67-9

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

Cat. No. B141431
M. Wt: 584.8 g/mol
InChI Key: NRALMNQUAKWSMF-GJXDWMKPSA-N
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Description

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, also known as (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, is a useful research compound. Its molecular formula is C36H40O5S and its molecular weight is 584.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

  • Heterocyclic compounds, including tetrahydrobenzo[b]pyrans and pyran derivatives, play a crucial role in the development of pharmaceuticals and drug candidates due to their diverse biological activities. Organocatalysts have been investigated for the synthesis of these compounds, highlighting the importance of green chemistry principles in synthesizing biologically active heterocycles (H. Kiyani, 2018).

Chromones and Radical Scavengers

  • Chromones and their derivatives, which share a structural similarity with the specified compound, have been associated with antioxidant properties. These compounds are capable of neutralizing active oxygen and free radicals, which can delay or inhibit cell impairment leading to various diseases (Preeti Yadav et al., 2014).

Organometallic Chemistry and Material Science

  • The application of organometallic chemistry in synthesizing heterocyclic compounds, including pyrans and their analogues, has significant implications for developing materials with unique electronic properties. Such compounds are essential for organic thermoelectric materials, highlighting the potential for enhancing thermoelectric performance through chemical modifications (Zhengyou Zhu et al., 2017).

Environmental Toxicology

  • The environmental presence and toxicological effects of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, related to the compound , have been studied extensively. These studies provide insights into the mechanisms of toxicity and offer a basis for assessing the health risks associated with exposure to such compounds (Xin Ma & Shimin Wu, 2022).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALMNQUAKWSMF-GJXDWMKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451978
Record name Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

CAS RN

108739-67-9
Record name Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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